Cas no 1804764-70-2 (5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde functional group at the 6-position. Its structure features multiple fluorine substitutions, including a fluoromethyl group at the 2-position and a trifluoromethoxy group at the 3-position, enhancing its electron-withdrawing properties and potential for further derivatization. This compound is of interest in pharmaceutical and agrochemical research due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it valuable for the development of bioactive compounds. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde structure
1804764-70-2 structure
商品名:5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1804764-70-2
MF:C8H4F5NO2
メガワット:241.114879608154
CID:4828819

5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
    • インチ: 1S/C8H4F5NO2/c9-2-5-7(16-8(11,12)13)1-4(10)6(3-15)14-5/h1,3H,2H2
    • InChIKey: SZKNQKSGYSJYCW-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=O)N=C(CF)C(=C1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 39.2

5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029099546-1g
5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
1804764-70-2 97%
1g
1,475.10 USD 2021-06-01

5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献

5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報

Introduction to 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804764-70-2)

5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1804764-70-2, is a fluorinated pyridine derivative featuring a reactive aldehyde group, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple fluorine atoms and functional groups such as the aldehyde and trifluoromethoxy substituents imparts unique electronic and steric properties, which are highly beneficial in modulating biological activity.

The structural framework of 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde consists of a pyridine core substituted with a fluoromethyl group at the 2-position, a trifluoromethoxy group at the 3-position, and an aldehyde functionality at the 6-position. This arrangement creates a molecule with high lipophilicity and metabolic stability, attributes that are crucial for drug candidates intended for oral administration. The fluorine atoms not only enhance the compound's binding affinity to biological targets but also contribute to its resistance against enzymatic degradation, thereby extending its half-life in vivo.

In recent years, there has been a surge in research focused on fluorinated heterocycles due to their remarkable pharmacological properties. 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde has been explored as a key building block in the development of novel therapeutic agents targeting various diseases. Its versatility as a synthetic precursor allows for the facile construction of more complex molecules with tailored biological activities. For instance, it has been utilized in the synthesis of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory disorders.

One of the most compelling aspects of this compound is its potential application in the development of antiviral drugs. The unique electronic distribution induced by the fluorine substituents can enhance interactions with viral proteases and polymerases, thereby inhibiting viral replication. Preliminary studies have demonstrated that derivatives of 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde exhibit promising antiviral activity against several strains of RNA viruses. These findings are particularly relevant in light of the ongoing global efforts to combat emerging infectious diseases.

The aldehyde group in 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde serves as a versatile handle for further functionalization through condensation reactions with various nucleophiles. This reactivity has enabled chemists to generate a diverse array of heterocyclic compounds, including those with potential neuroprotective and anti-inflammatory properties. Recent advancements in click chemistry have further expanded the synthetic utility of this compound, allowing for rapid and efficient assembly of complex drug candidates.

From a computational chemistry perspective, 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how the fluorine atoms modulate binding affinity and selectivity, which are critical factors in drug design. The results suggest that subtle changes in the substitution pattern can significantly alter the pharmacokinetic profile of derived compounds, offering opportunities for optimizing therapeutic efficacy.

The industrial significance of 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde cannot be overstated. Its synthesis involves well-established organic reactions that are scalable for industrial production. Moreover, its stability under various storage conditions makes it an attractive candidate for commercial distribution. Pharmaceutical companies are increasingly incorporating such fluorinated intermediates into their drug discovery pipelines due to their proven track record in generating lead compounds with high medicinal value.

Looking ahead, the future prospects for 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde appear bright, particularly as research continues to uncover new applications in drug development. The compound's unique structural features make it an indispensable tool for medicinal chemists seeking to design next-generation therapeutics. As our understanding of disease mechanisms evolves, so too will the demand for innovative molecular scaffolds like this one.

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